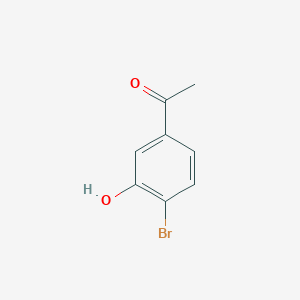

1-(4-溴-3-羟基苯基)乙酮

描述

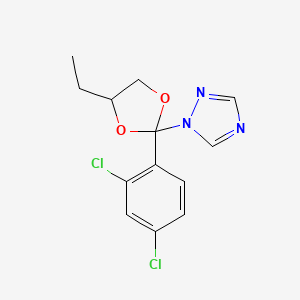

1-(4-Bromo-3-hydroxyphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone group. This structure is a key intermediate in the synthesis of more complex molecules and can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of related bromophenyl ethanones has been reported in the literature. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a close relative to the compound of interest, was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Another related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods highlight the typical approaches for introducing bromine into the phenyl ring and may be adapted for the synthesis of 1-(4-Bromo-3-hydroxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of bromophenyl ethanones has been extensively studied using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of bromophenyl ethanone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the crystal structure of a dihydro-indolone derivative was determined by single-crystal X-ray diffraction, revealing a planar pyrrole ring in the crystal structure . These studies provide insights into the geometric parameters that could be expected for 1-(4-Bromo-3-hydroxyphenyl)ethanone.

Chemical Reactions Analysis

The reactivity of bromophenyl ethanones can be inferred from molecular electrostatic potential (MEP) and frontier molecular orbital analyses. For instance, MEP analysis of a pyrazole derivative indicated that the negative charge is concentrated on the carbonyl group, suggesting it as the most reactive part of the molecule . The HOMO and LUMO analysis is used to determine charge transfer within the molecule, which is crucial for understanding its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethanones are influenced by their molecular structure. The presence of a bromine atom and a hydroxyl group can significantly affect the compound's polarity, solubility, and boiling point. The first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the synthesis of enantiomerically pure diarylethanes from related compounds demonstrates the ability to produce optically active forms, which is important for applications in chiral drug synthesis .

科学研究应用

合成工艺改进

1-(4-溴-3-羟基苯基)乙酮用作辛弗林合成中的关键中间体。李玉峰(2013 年)的一项研究重点介绍了一种改进的方法,该方法可从 1-(4-羟基苯基)乙酮合成该化合物,产率为 64.7%,纯度为 90.2%。

选择性溴化中的应用

该化合物可用作各种烷基芳基酮的选择性 α-单溴化的前体。W. 英(2011 年)的一项研究证明了它在高效、区域选择性溴化过程中的用途。

在有机合成中的作用

这种化学物质在各种有机化合物的合成中起着至关重要的作用。例如,H. Kwiecień 和 E. Baumann(1998 年)的研究展示了其在乙酮的选择性溴化中的用途,从而制备了苯并呋喃衍生物。

在荧光探针中

方涛等人(2019 年)的一项研究使用相关化合物 1-(2-羟基苯基)乙酮开发了基于 BODIPY 的 H2S 检测荧光开-关探针,突出了其在创建灵敏诊断工具方面的潜力。

晶体学研究

该化合物的晶体结构在 V. Manzano 等人(2015 年)的一项研究中进行了分析,提供了对其分子排列和在材料科学中的潜在应用的见解。

不对称还原催化剂

它还用于酮的不对称还原,如 T. H. K. Thvedt 等人(2011 年)的研究所示,其中 1-(4-溴苯基)乙酮被还原为具有高选择性的仲醇。

抗氧化剂特性

李克等人(2007 年)的一项研究从海洋藻类中分离出天然存在的溴酚,其结构与 1-(4-溴-3-羟基苯基)乙酮相似,表现出显着的抗氧化活性。

安全和危害

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

1-(4-bromo-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSQLGHKHPBHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294487 | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-hydroxyphenyl)ethanone | |

CAS RN |

73898-22-3 | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73898-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)

![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)